N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide
CAS No.: 894037-40-2
Cat. No.: VC6801622
Molecular Formula: C21H18ClN5O2S
Molecular Weight: 439.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894037-40-2 |
|---|---|
| Molecular Formula | C21H18ClN5O2S |
| Molecular Weight | 439.92 |
| IUPAC Name | N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-methylphenyl)oxamide |
| Standard InChI | InChI=1S/C21H18ClN5O2S/c1-13-4-2-3-5-17(13)24-20(29)19(28)23-11-10-16-12-30-21-25-18(26-27(16)21)14-6-8-15(22)9-7-14/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29) |
| Standard InChI Key | DVAONEMHSHSNRA-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Introduction
The compound N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b] triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide is a complex organic molecule that incorporates several heterocyclic rings, including thiazolo[3,2-b] triazole and oxalamide functionalities. This compound is not directly referenced in the provided search results, but its structure suggests potential applications in pharmaceuticals or materials science due to its diverse functional groups.
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including the formation of the thiazolo[3,2-b] triazole ring and subsequent attachment to the oxalamide moiety. The specific synthesis route for this compound is not detailed in the available literature, but it likely involves condensation reactions and the use of appropriate catalysts.
Biological and Chemical Activities
Compounds with thiazolo[3,2-b] triazole rings have shown potential biological activities, including anticancer properties . The incorporation of an oxalamide group may enhance or modify these activities, but specific studies on this compound are lacking.
Research Findings and Data
Given the absence of direct references to this compound, we can consider related compounds for insights into potential properties and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume